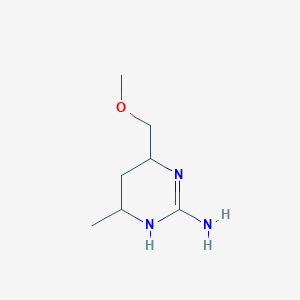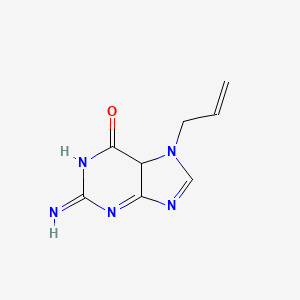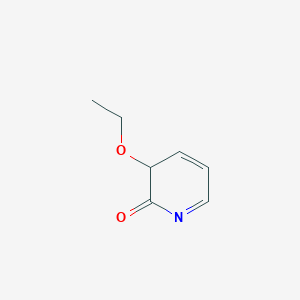
7-Bromo-5,6-difluoroquinoxaline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5,6-difluoroquinoxaline-2,3-dione is a heterocyclic compound with the molecular formula C8H3BrF2N2O2 and a molecular weight of 277.02 g/mol. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound known for its diverse biological and pharmacological activities . This compound is characterized by the presence of bromine and fluorine atoms at the 7th and 5th, 6th positions, respectively, on the quinoxaline ring.
Métodos De Preparación
The synthesis of 7-Bromo-5,6-difluoroquinoxaline-2,3-dione typically involves the reaction of appropriate substituted anilines with suitable reagents under controlled conditions. One common method includes the condensation of 5,6-difluoro-1,2-phenylenediamine with bromomalonic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
7-Bromo-5,6-difluoroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common reagents used in these reactions include bases like sodium hydride, catalysts like palladium on carbon, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Bromo-5,6-difluoroquinoxaline-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoxaline derivatives.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 7-Bromo-5,6-difluoroquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
7-Bromo-5,6-difluoroquinoxaline-2,3-dione can be compared with other quinoxaline derivatives, such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: A compound with antimicrobial properties.
Levomycin: An antibiotic.
Carbadox: Another veterinary antibiotic.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoxaline derivatives .
Propiedades
Fórmula molecular |
C8HBrF2N2O2 |
|---|---|
Peso molecular |
275.01 g/mol |
Nombre IUPAC |
7-bromo-5,6-difluoroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8HBrF2N2O2/c9-2-1-3-6(5(11)4(2)10)13-8(15)7(14)12-3/h1H |
Clave InChI |
CEOWGSSRXBAENC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C2=NC(=O)C(=O)N=C21)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5Z)-5-[(3-phenoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343269.png)


![N-[(4-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12343293.png)

![4-[(3-bromophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid](/img/structure/B12343306.png)
![(1R,2S)-rel-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B12343314.png)


![[3-(4-oxo-4aH-quinazolin-2-yl)phenyl] acetate](/img/structure/B12343337.png)

